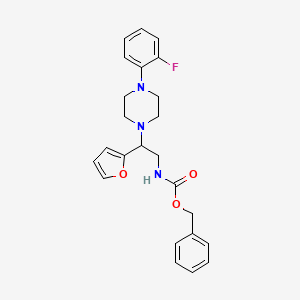

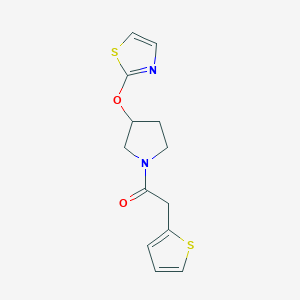

Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate is a structurally complex molecule that may be related to various pharmacological activities. The presence of a fluorophenyl group and a furan moiety within its structure suggests potential for interaction with biological targets. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as anti-Pneumocystis carinii activity and as potential therapeutic agents for Alzheimer’s disease .

Synthesis Analysis

The synthesis of related carbamate analogues has been described under mild conditions. For instance, a series of bis-carbamates were synthesized from 2,5-bis(4-amidinophenyl)furan, which included various substituents such as 4-fluorophenyl and 4-methoxyphenyl groups . Another study reported the synthesis of benzamides with a 4-(2-furoyl)-1-piperazinyl moiety, which is structurally similar to the compound . These syntheses typically involve multi-step reactions, including the formation of intermediates and the use of protecting groups to achieve the desired products.

Molecular Structure Analysis

The molecular structure of compounds with similar features has been determined using techniques such as X-ray crystallography. For example, the structure of a benzimidazole derivative with a p-fluorophenyl group and a piperazine ring was elucidated, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . These structural insights are crucial for understanding the conformational preferences of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like the carbamate, furan, and piperazine rings. These groups can participate in various chemical reactions, including hydrolysis, nucleophilic substitutions, and interactions with enzymes. For instance, the carbamate group can be cleaved under physiological conditions to release the active drug . The piperazine moiety is known for its ability to form hydrogen bonds, as evidenced by the protonated piperazine nitrogen forming a hydrogen bond with a fumarate anion in a related compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are essential for their pharmacokinetic profiles. The introduction of substituents like the fluorophenyl group can affect these properties by altering the molecule's polarity and ability to cross biological membranes. The presence of the furan ring may contribute to the compound's aromatic character and potential for electronic interactions. Although the specific properties of Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate are not detailed in the provided papers, similar compounds have shown varying degrees of activity and toxicity, which are influenced by their chemical properties .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

- The crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was investigated to understand the conformation and dihedral angles, providing insights into the structural aspects of similar piperazine derivatives (Faizi, Ahmad, & Golenya, 2016).

Biological Activity and Drug Development

- Research into new and potent analogs of anti-tuberculosis agents involving furan and piperazine moieties has led to modifications aimed at improving bioavailability and anti-tuberculosis activity, highlighting the therapeutic potential of related compounds (Tangallapally, Lee, Lenaerts, & Lee, 2006).

- A novel series of derivatives incorporating furan and piperazine components were synthesized and evaluated for antidepressant and antianxiety activities, demonstrating the versatility of these scaffolds in drug discovery (Kumar et al., 2017).

Antimicrobial and Antituberculosis Activity

- The design, synthesis, and pharmacological evaluation of constrained butyrophenones with affinities for dopamine and serotonin receptors have been explored, with some compounds showing promise as antipsychotic drugs. This research underscores the potential of piperazine derivatives in developing new treatments for psychiatric disorders (Raviña et al., 2000).

- Synthesis of flunarizine and its isomers, drugs known for calcium channel blocking and antihistamine activities, involves key steps that could be relevant for synthesizing related compounds, demonstrating the chemical flexibility and potential applications of benzyl piperazine derivatives in pharmaceutical manufacturing (Shakhmaev, Sunagatullina, & Zorin, 2016).

Eigenschaften

IUPAC Name |

benzyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3/c25-20-9-4-5-10-21(20)27-12-14-28(15-13-27)22(23-11-6-16-30-23)17-26-24(29)31-18-19-7-2-1-3-8-19/h1-11,16,22H,12-15,17-18H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSFCVFHROHKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)OCC3=CC=CC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)

![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)

![5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)

![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)

![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)

![N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2501111.png)